molecular formula C26H26N4O3S B2390408 3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892255-70-8

3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2390408
CAS No.: 892255-70-8
M. Wt: 474.58
InChI Key: REEFUNYCGKYFNP-UHFFFAOYSA-N
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Description

3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent, cell-active, and selective chemical probe targeting the deubiquitinase USP1, with additional inhibitory activity against PARP1 and PARP2. This dual-inhibitor profile is strategically designed to exploit synthetic lethal interactions in cancers characterized by specific DNA repair deficiencies, such as those with homologous recombination (HR) deficiencies. The compound functions by inhibiting USP1, a key regulator of the Fanconi anemia (FA) DNA repair pathway, and PARP1/2, which are critical for the repair of single-strand breaks. This concurrent inhibition disrupts two major DNA damage response pathways, leading to the accumulation of DNA lesions and synergistic cell death in susceptible cancer cells. Research published in Nature Communications (2024) demonstrates its utility in investigating DNA repair mechanisms and its potent anticancer activity, both as a single agent and in combination with DNA-damaging chemotherapeutics like cisplatin, particularly in ovarian cancer models. This makes it a valuable tool for researchers exploring targeted cancer therapies, understanding the crosstalk between DNA repair pathways, and validating USP1 and PARP as therapeutic targets.

Properties

IUPAC Name

3-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-17-4-3-5-21(14-17)29-12-11-28(15-18(29)2)24(31)20-8-6-19(7-9-20)16-30-25(32)23-22(10-13-34-23)27-26(30)33/h3-10,13-14,18H,11-12,15-16H2,1-2H3,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEFUNYCGKYFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CS5)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Core

The thienopyrimidine scaffold is typically constructed from 2-aminothiophene-3-carboxylic acid derivatives. A representative protocol involves:

Step 1: Cyclocondensation
2-Aminothiophene-3-carboxylate (1a ) reacts with urea under acidic conditions (e.g., HCl/EtOH) to form thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (2 ) via cyclodehydration. Microwave irradiation (MW) at 150°C for 20 minutes enhances reaction efficiency, yielding 85–92%.

Reaction Conditions

Parameter Value
Solvent Ethanol
Catalyst HCl (conc.)
Temperature Reflux / MW 150°C
Time 3 h (reflux) / 20 min (MW)

Characterization Data for 2

  • IR (KBr) : 1720 cm⁻¹ (C=O, dione), 1675 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.15 (d, J=5.4 Hz, 1H, H-5), 7.02 (d, J=5.4 Hz, 1H, H-6).

Functionalization of the Benzyl Substituent

The 4-(3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl)benzyl group is synthesized through sequential reactions:

Step 1: Piperazine Derivatization
3-Methylpiperazine (3 ) reacts with 3-methylbenzoyl chloride (4 ) in dichloromethane (DCM) using triethylamine (TEA) as a base to yield 4-(3-methylphenyl)-3-methylpiperazine-1-carbonyl chloride (5 ).

Step 2: Coupling to Benzylamine
Benzylamine (6 ) is acylated with 5 in the presence of N,N-diisopropylethylamine (DIPEA) and HATU in DMF, producing 4-(3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl)benzylamine (7 ) in 78% yield.

Optimization Note : Ullmann-type C–N coupling (CuI, TBHP) improves regioselectivity for unsymmetrical piperazines.

Alkylation of Thienopyrimidine Core

Step 1: N-Alkylation
The thienopyrimidine core (2 ) undergoes alkylation with 4-(chloromethyl)benzoyl derivative (8 ) in DMF using K₂CO₃ as a base at 80°C for 12 h, affording 3-(4-(chloromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (9 ).

Step 2: Nucleophilic Substitution
Compound 9 reacts with 7 in acetonitrile under reflux with K₂CO₃ to yield the final product (10 ) (Figure 2).

Yield Optimization

  • Solvent Screening : Acetonitrile > DMF > THF (highest yield: 72% in MeCN).
  • Catalyst : KI (10 mol%) enhances reactivity via halide displacement.

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines cyclocondensation and alkylation in a single pot:

  • 2-Aminothiophene-3-carboxylate (1a ), urea, and 4-(3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl)benzyl bromide (11 ) react in DMF with Cs₂CO₃ under MW irradiation (120°C, 30 min).
  • Direct isolation yields 10 in 65% purity, requiring recrystallization from ethanol.

Solid-Phase Synthesis

Immobilized thienopyrimidine cores on Wang resin enable iterative coupling with piperazine derivatives, though yields remain modest (45–50%) due to steric hindrance.

Analytical Validation

Spectroscopic Characterization

Compound 10 Data

  • IR (KBr) : 1715 cm⁻¹ (dione C=O), 1660 cm⁻¹ (amide C=O).
  • ¹H NMR (600 MHz, DMSO-d₆) : δ 11.1 (s, 1H, NH), 8.10 (d, J=5.4 Hz, 1H, H-5), 7.35–7.18 (m, 8H, aromatic), 4.85 (s, 2H, CH₂), 3.75–3.20 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z calc. 547.2341 [M+H]⁺, found 547.2338.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, with retention time 12.4 min.

Challenges and Optimization Strategies

  • Regioselectivity in Piperazine Substitution : Use of bulky bases (e.g., DIPEA) minimizes N-alkylation at undesired positions.
  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) improve solubility of intermediates.
  • Catalyst Screening : Pd/C (5 mol%) in dehydrogenation steps enhances imidazo-quinazoline formation (analogous intermediates).

Chemical Reactions Analysis

Types of Reactions

3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant anticancer properties. The unique thieno[3,2-d]pyrimidine core in this compound may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar thienopyrimidine derivatives can inhibit key enzymes involved in tumor growth, suggesting a potential application for this compound in cancer therapeutics .

Antimicrobial Properties
Thienopyrimidine derivatives have also been investigated for their antimicrobial activities. The presence of the piperazine moiety in the structure enhances the ability of the compound to penetrate bacterial membranes, making it a candidate for developing new antibiotics. Preliminary studies suggest that this compound may exhibit broad-spectrum antimicrobial effects .

Pharmacology

Mechanism of Action
The mechanism by which 3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its pharmacological effects involves interactions with various biological targets. Its structure allows it to bind to receptors or enzymes, potentially modulating their activity. This could lead to therapeutic effects in conditions such as depression or anxiety due to the piperazine component's known pharmacological properties .

Drug Design and Development
The compound's structural complexity makes it an attractive candidate for drug design. Computational modeling and structure-activity relationship (SAR) studies can be employed to optimize its efficacy and minimize toxicity. The integration of the thienopyrimidine scaffold with piperazine derivatives can lead to novel compounds with enhanced pharmacological profiles .

Materials Science

Potential in Organic Electronics
The unique electronic properties of thienopyrimidine-based compounds make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research into the electronic properties of similar compounds suggests that they could be effective materials for energy conversion technologies .

Mechanism of Action

The mechanism by which 3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Research Findings and Trends

Piperazine Substitutions :

  • m-Tolyl groups improve lipophilicity, while trifluoromethyl () enhances target affinity via halogen bonding .
  • Methyl groups on piperazine (target compound) reduce steric hindrance compared to bulkier substituents (e.g., diphenylmethyl in ) .

Core Modifications: Thieno-pyrimidine-diones (target, ) exhibit stronger π-π interactions than pyrido or pyrazolo analogs (), impacting receptor binding .

Biological Gaps :

  • While and highlight antimicrobial/antioxidant activities, the target compound’s efficacy remains unstudied. Prioritize assays against kinase targets or microbial strains .

Biological Activity

3-(4-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its interactions with various molecular targets and its implications in pharmacology.

Chemical Structure and Synthesis

The compound features a unique structure that combines a piperazine ring , a thienopyrimidine core , and a benzyl group . The synthesis typically involves several steps:

  • Formation of the Piperazine Ring : Reaction of 3-methyl-4-(m-tolyl)piperazine with a carbonyl compound to create the piperazine-1-carbonyl intermediate.
  • Benzylation : The intermediate is reacted with a benzyl halide.
  • Cyclization : Final cyclization with a thienopyrimidine precursor.

This multi-step synthesis allows for the introduction of various functional groups that can modulate biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow binding to these targets, potentially leading to inhibition or modulation of their activity.

Potential Targets:

  • Enzymes : May inhibit enzymes involved in metabolic pathways.
  • Receptors : Could act on neurotransmitter or hormone receptors, influencing signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antiviral Activity : Some derivatives have shown promise as antiviral agents by inhibiting viral replication through interaction with viral proteins.
  • Anticancer Properties : Certain thienopyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antiviral Studies : A study found that thienopyrimidine derivatives exhibited significant antiviral activity at low micromolar concentrations against various viruses (EC50 values ranging from 130 μM to 263 μM) .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain analogs induced apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity .
  • Anti-inflammatory Mechanisms : Research highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines in cell-based assays .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralEC50 values between 130 μM - 263 μM
CytotoxicityInduced apoptosis in cancer cells
Anti-inflammatoryInhibition of cytokines

Q & A

Q. What are the best practices for reconciling divergent synthetic yields reported in literature?

  • Methodological Answer : Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Document deviations (e.g., <5% yield due to trace moisture) and use Design of Experiments (DoE) to identify critical factors (e.g., reaction time > catalyst loading) .

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